molecular formula C10H8Br2N2O B1379855 5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole CAS No. 1231244-48-6

5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole

Cat. No. B1379855
M. Wt: 331.99 g/mol
InChI Key: QYQYDPSRPKWFRU-UHFFFAOYSA-N
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Description

Compounds like “5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole” belong to a class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing an oxazole ring, which is a five-membered aromatic heterocycle with one oxygen atom, one nitrogen atom, and three carbon atoms.



Synthesis Analysis

The synthesis of such compounds often involves the cyclization of certain precursors, such as amino acids or other nitrogen-containing compounds, in the presence of suitable catalysts. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques can provide information about the types and numbers of atoms in the molecule, their connectivity, and their spatial arrangement.



Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the presence of the oxazole ring and the bromine substituents. These functional groups can participate in various types of chemical reactions, including substitution reactions, addition reactions, and ring-opening reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and stability, can be influenced by factors such as the size and shape of the molecule, the types of functional groups present, and the presence of any chiral centers.


Scientific Research Applications

Synthesis and Regioselectivity

A study by Yamane, Mitsudera, and Shundoh (2004) outlined a new method for synthesizing 2-aryl-4-bromomethyl-5-methyl-1,3-oxazoles, showcasing high regioselectivity in halogenation. This approach provides a pathway to generate 4-halomethyl isomers, highlighting the compound's utility in creating structurally diverse oxazoles under mild conditions (T. Yamane, Hiroyuki Mitsudera, Takatsugu Shundoh, 2004).

Heterocyclic Compound Synthesis

Laurent and Romine (2009) demonstrated the synthetic accessibility to oxazolyl-substituted heterocycles from a masked α-halo ketone. Their work underscores the versatility of using such compounds as synthons in preparing oxazolylimidazoles, -thiazoles, and -oxazoles, showcasing the chemical's foundational role in constructing complex molecular architectures (D. Laurent, J. Romine, 2009).

Biological Activity

In another vein of research, compounds derived from similar chemical frameworks have been explored for their biological activities. For instance, Demirci (2016) investigated new hybrid compounds derived from antipyrine, leading to the synthesis of a 1,3-oxazole derivative with observed moderate antimicrobial activity. This underscores the potential pharmaceutical applications of such compounds in developing new antimicrobial agents (S. Demirci, 2016).

Material Science Applications

The work of Gillie, Reddy, and Davies (2016) exemplifies the application of similar compounds in material science, where they devised an efficient method for synthesizing highly functionalized 4-aminooxazoles. Their approach, leveraging a gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition, highlights the potential of these compounds in creating functional materials with tailored properties (Andrew D. Gillie, Raju Jannapu Reddy, P. Davies, 2016).

Safety And Hazards

Like all chemicals, such compounds should be handled with care. They may pose hazards such as toxicity or flammability, and appropriate safety precautions should be taken when handling them.


Future Directions

The study of oxazole derivatives and related compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research may focus on the synthesis of new oxazole derivatives, the exploration of their reactivity and properties, and the investigation of their potential applications.


Please note that this is a general analysis and may not apply specifically to “5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole”. For a more accurate and detailed analysis, specific literature sources or experimental data would be needed.


properties

IUPAC Name

5-(2-bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2O/c11-2-1-9-4-10(14-15-9)7-3-8(12)6-13-5-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQYDPSRPKWFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NOC(=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
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5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
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5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
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5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
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5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
Reactant of Route 6
5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole

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